molecular formula C6H5N3O B1620253 Imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-21-4

Imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No. B1620253
CAS RN: 56468-21-4
M. Wt: 135.12 g/mol
InChI Key: SLYRIXNICMCXFH-UHFFFAOYSA-N
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Description

Imidazo pyrazines act as a versatile scaffold in organic synthesis and drug development . They have been receiving significant attention in the synthetic chemistry community due to their reactivity and multifarious biological activity .


Synthesis Analysis

Imidazo pyrimidines have been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Molecular Structure Analysis

The structure of imidazo pyrazines is mainly based on the pattern and position of the substitution . This versatile scaffold has been used in organic synthesis and drug development .


Chemical Reactions Analysis

Imidazo pyrazines have shown reactivity in synthetic methods and have multifarious biological activity . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-a]pyrazin-8(7H)-one: derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can be utilized in the development of organic light-emitting diodes (OLEDs), where they act as emitters, providing bright and efficient light sources. Their unique chemical structure allows for fine-tuning of the emission wavelengths, which is crucial for creating displays with a wide color gamut.

Sensors

The versatility of Imidazo[1,5-a]pyrazin-8(7H)-one extends to sensor technology. Due to their optical behaviors, these compounds can be engineered to produce specific responses when exposed to various analytes . This makes them excellent candidates for creating sensors that detect environmental pollutants, toxic gases, or even biomarkers for diseases.

Anti-Cancer Drugs

In the pharmaceutical field, Imidazo[1,5-a]pyrazin-8(7H)-one and its derivatives show promise as anti-cancer agents . Their ability to interact with biological targets, such as DNA or proteins, allows them to be tailored as drugs that can inhibit the growth of cancer cells. Research is ongoing to explore their full potential in chemotherapy.

Confocal Microscopy and Imaging

These compounds’ luminescent properties are also exploited in confocal microscopy and imaging . As emitters, they can be attached to biological molecules or structures, allowing scientists to visualize cellular processes with high resolution. This application is particularly valuable in the study of live cells and real-time biological interactions.

Synthesis of Benzylated Derivatives

Imidazo[1,5-a]pyrazin-8(7H)-one: serves as a key intermediate in the regioselective benzylation of heterocycles . This reaction is important for the synthesis of compounds with potential biological applications. The resulting benzylated derivatives could have therapeutic properties or serve as building blocks for more complex molecules.

Structural Analysis and Prediction

The compound’s structure has been extensively studied using techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis . These studies provide insights into the charge distribution, electronic structure, and intermolecular interactions of Imidazo[1,5-a]pyrazin-8(7H)-one . Such information is crucial for predicting how the compound will behave in various applications, from drug design to material science.

Future Directions

The future developments in the field of imidazo pyrazines and pyrimidines are expected to be based on the pattern and position of the substitution . They are expected to continue playing a significant role in organic synthesis and drug development .

properties

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308809
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]pyrazin-8(7H)-one

CAS RN

56468-21-4
Record name NSC209767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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